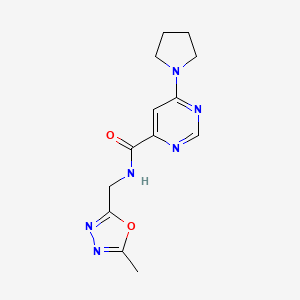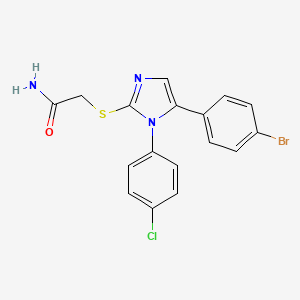
2-(Cianometil)-5,6-diclorobenzimidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-5,6-dichlorobenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with cyanomethyl and dichloro groups
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-5,6-dichlorobenzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets, including tubulin , and enzymes involved in metabolic pathways .
Mode of Action
The exact mode of action of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole remains unclear. It’s worth noting that certain benzimidazole derivatives have been found to induce systemic acquired resistance (sar) in plants, a potent innate immunity system that is induced through the salicylic acid-mediated pathway .
Biochemical Pathways
Benzimidazole derivatives have been associated with the modulation of various metabolic pathways .
Pharmacokinetics
Computational assays of certain benzimidazole derivatives have predicted favorable adme properties . Furthermore, two-compartment pharmacokinetic models have been used to study the impact of drug non-adherence on plasma concentrations .
Result of Action
Certain benzimidazole derivatives have shown significant activity in various cell lines and have been associated with the induction of disease resistance in plants .
Action Environment
The action of certain benzimidazole derivatives has been studied in various environments, including as surface coatings on medical devices , and in ionic liquid mediums .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dichloro-1H-benzimidazole with cyanomethyl reagents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent recovery and purification through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyanomethyl)-5,6-dichlorobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of 2-(aminomethyl)-5,6-dichlorobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Comparación Con Compuestos Similares
- 2-(Cyanomethyl)-benzimidazole
- 5,6-Dichlorobenzimidazole
- 2-(Cyanomethyl)-5-chlorobenzimidazole
Comparison: 2-(Cyanomethyl)-5,6-dichlorobenzimidazole is unique due to the presence of both cyanomethyl and dichloro substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity or specificity in certain reactions, making it a valuable compound for targeted applications .
Propiedades
IUPAC Name |
2-(5,6-dichloro-1H-benzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWVUXOCWRYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)
![1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2486596.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)
![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)

amine hydrobromide](/img/new.no-structure.jpg)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)
![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)
![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)
